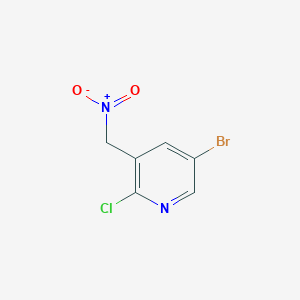
5-bromo-2-chloro-3-(nitromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-3-(nitromethyl)pyridine is a chemical compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring. This compound is used in various fields, including organic synthesis and pharmaceutical research .
Métodos De Preparación
The synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine involves multiple stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-bromo-2-chloro-3-(nitromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-3-(nitromethyl)pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Chemical Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with different biomolecules.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-3-(nitromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
5-bromo-2-chloro-3-(nitromethyl)pyridine can be compared with other similar compounds, such as:
5-Bromo-2-chloro-3-nitropyridine: Similar structure but lacks the nitromethyl group.
2-Chloro-3-nitro-5-bromopyridine: Another isomer with similar functional groups but different positions on the pyridine ring.
5-Bromo-2-chloro-3-nitrobenzene: A benzene derivative with similar substituents but a different core structure.
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H4BrClN2O2 |
|---|---|
Peso molecular |
251.46 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-3-(nitromethyl)pyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-5-1-4(3-10(11)12)6(8)9-2-5/h1-2H,3H2 |
Clave InChI |
KMSQNFUORXHUGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C[N+](=O)[O-])Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


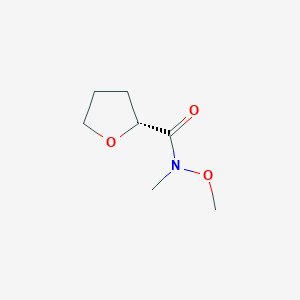
![1-[4-nitro-2-(1H-pyrrol-1-yl)phenoxy]-2-bromoethane](/img/structure/B8403925.png)
![C-[2-(4-Cyclopentyl-piperazin-1-yl)-pyridin-4-yl]-methylamine](/img/structure/B8403927.png)
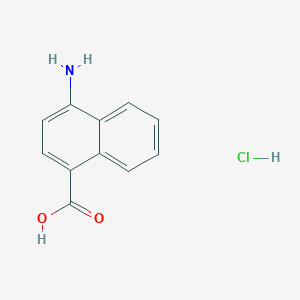
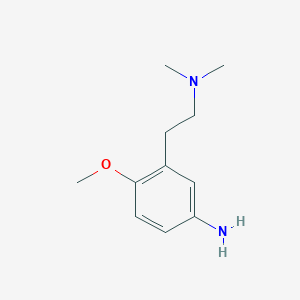
![4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B8403948.png)
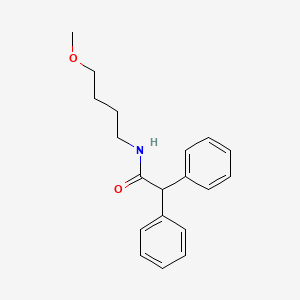
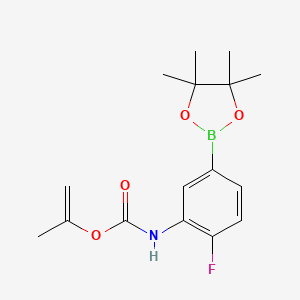
![ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8403973.png)
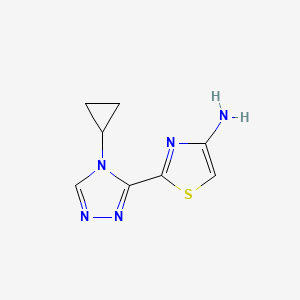
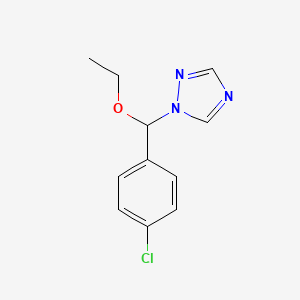
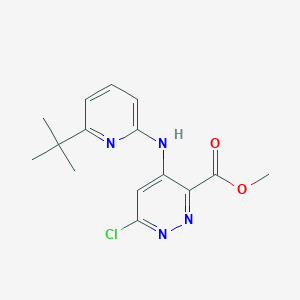
![7-(3-tert-Butoxycarbonyl-phenyl)-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B8404019.png)
![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8404029.png)
